(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate
Description
The compound “(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate” is a structurally complex molecule featuring a benzo[d]thiazole core linked to a phenyl group via a conjugated (E)-cyanovinyl bridge. The phenyl group is further esterified with a 5-bromothiophene-2-carboxylate moiety.
Key structural attributes:
- Benzo[d]thiazole: A heterocyclic scaffold known for bioactivity (e.g., antimicrobial, antitumor) and fluorescence properties.
- 5-Bromothiophene-2-carboxylate: Bromine increases lipophilicity and may influence pharmacokinetics, while the thiophene ring contributes to aromatic interactions.
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 5-bromothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrN2O2S2/c22-19-10-9-18(27-19)21(25)26-15-7-5-13(6-8-15)11-14(12-23)20-24-16-3-1-2-4-17(16)28-20/h1-11H/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRQKHAIWHFQCP-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(S4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(S4)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate is a complex organic compound that incorporates multiple functional groups, including a benzo[d]thiazole moiety. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
- Thiophene ring : Often associated with electronic properties that can enhance biological interactions.
- Cyanovinyl group : This functional group may contribute to the compound's reactivity and potential biological effects.
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported half-maximal inhibitory concentration (IC50) values below 10 μM for certain derivatives, indicating potent anticancer activity .
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | < 5 | MCF-7 (Breast Cancer) |
| Compound B | 8 | HeLa (Cervical Cancer) |
| Compound C | < 10 | A549 (Lung Cancer) |
The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy.
Antimicrobial Activity
The benzo[d]thiazole component is also linked to antimicrobial properties. Studies have shown that derivatives can exhibit broad-spectrum activity against bacteria and fungi. For example, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Candida albicans and other pathogens .
Table 2: Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Microorganism |
|---|---|---|
| Compound D | 0.03 | Candida albicans |
| Compound E | 0.25 | Aspergillus fumigatus |
| Compound F | 0.5 | Cryptococcus neoformans |
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of benzo[d]thiazole derivatives. These compounds have been shown to modulate pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, suggesting their utility in inflammatory conditions .
Table 3: Cytokine Modulation
| Compound | IL-6 Release (%) | TNF-α Release (%) |
|---|---|---|
| Compound G | 30 | 25 |
| Compound H | 15 | 10 |
Case Studies
A notable study evaluated a series of benzo[d]thiazole derivatives for their anticancer properties. The findings revealed that modifications at specific positions on the benzothiazole ring significantly impacted cytotoxicity against different cancer cell lines. The most effective compounds were those that maintained a balance between hydrophobicity and electronic properties, facilitating better interaction with cellular targets.
Scientific Research Applications
Biological Applications
The compound exhibits promising biological activities due to its unique structural features, which include a benzo[d]thiazole moiety known for its pharmacological properties.
1.1 Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole derivatives often demonstrate antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, which is critical in addressing microbial resistance issues .
1.2 Anticancer Potential
The compound's structure suggests potential anticancer activity by targeting matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis and tissue remodeling. Studies have shown that derivatives of benzo[d]thiazole can inhibit MMP activity, thereby reducing cancer cell invasiveness . In vitro studies on related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) using assays like Sulforhodamine B .
1.3 Neuroactive Properties
The presence of piperidine in the structure may confer neuroactive properties, as many piperidine derivatives are known for their roles in modulating the central nervous system. This opens avenues for exploring the compound's potential as a neuroprotective agent or in treating neurological disorders.
Synthetic Methods
The synthesis of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate can be achieved through various methods that emphasize sustainability and efficiency.
2.1 Multicomponent Reactions
Multicomponent reactions (MCRs) are particularly relevant for constructing such complex structures. These reactions allow for the assembly of multiple components into a single product, which minimizes waste and maximizes atom economy—a crucial factor in pharmaceutical synthesis.
2.2 Reaction Conditions
Typical synthetic pathways involve heating a mixture of starting materials under controlled conditions, often utilizing catalysts to enhance reaction rates and yields. For example, reactions involving benzo[d]thiazole derivatives may include conditions such as refluxing in ethanol or using microwave-assisted techniques to improve efficiency .
Material Science Applications
Beyond biological applications, this compound may also find utility in materials science.
3.1 Photonic Applications
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics and photonics. The incorporation of the cyanovinyl group can enhance charge transfer properties, making these compounds candidates for organic light-emitting diodes (OLEDs) or photovoltaic devices .
3.2 Sensor Development
Due to their fluorescence properties, compounds like this compound may be explored as fluorescent probes or sensors for detecting specific biomolecules or environmental pollutants .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds with similar structural motifs:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole- and thiophene-containing derivatives. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Electronic Properties: The target compound’s bromothiophene ester introduces strong electron-withdrawing effects, unlike the oxazolidine or ureido groups in compounds. This may enhance its stability in biological environments or improve charge transport in materials science .
Biological Activity: Thiazole derivatives in exhibit diverse bioactivities (e.g., enzyme inhibition, antimicrobial effects). The 70% ethanol extract of cocoa beans () contains phenolic compounds with MIC values against A. actinomycetemcomitans. Though structurally distinct, the target compound’s thiazole-thiophene system could similarly disrupt bacterial membranes, warranting MIC/MBC testing using methods like serial dilution .
Analytical Characterization: HPLC-ESI-MSn () is critical for profiling complex thiazole derivatives. For example, non-treated PVPP samples in showed higher retention of polar metabolites, suggesting the target compound’s bromothiophene group may reduce polarity, leading to distinct elution profiles compared to hydroxylated analogues .
Table 1: Hypothetical Comparative Data Based on Structural Analogues
Research Findings and Limitations
- Synthesis Challenges: The target compound’s stereospecific cyanovinyl linkage requires precise E-configuration control, unlike the more flexible alkyl chains in compounds.
- Data Gaps: No direct biological or optoelectronic data exists for the target compound in the provided evidence. Comparative claims are extrapolated from structural analogues and methodologies (e.g., HPLC-ESI-MSn , MIC testing ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
